molecular formula C26H25N5O6 B2992359 4-[6-AMINO-5-CYANO-3-(3,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE CAS No. 381675-70-3

4-[6-AMINO-5-CYANO-3-(3,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE

Cat. No.: B2992359
CAS No.: 381675-70-3
M. Wt: 503.515
InChI Key: ISEIFRXUHRPLHY-UHFFFAOYSA-N
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Description

4-[6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Scientific Research Applications

4-[6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate typically involves multi-step reactions. One common method starts with the preparation of the pyrano[2,3-c]pyrazole core through a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative. The reaction is often catalyzed by zinc nitrate in anhydrous ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate is unique due to its specific structural features, such as the presence of both pyrano[2,3-c]pyrazole and morpholinecarboxylate moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O6/c1-33-19-8-5-16(13-20(19)34-2)23-22-21(18(14-27)24(28)37-25(22)30-29-23)15-3-6-17(7-4-15)36-26(32)31-9-11-35-12-10-31/h3-8,13,21H,9-12,28H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEIFRXUHRPLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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